Tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is with a molar mass of 251.28 g/mol. The compound features a pyridazine ring structure, which is significant in various biological and chemical applications. It has a predicted density of 1.30 g/cm³ and a pKa value of approximately 10.16, indicating its acidic nature in solution .
These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity or altered physical properties.
The synthesis of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions that may include:
These synthetic routes may vary based on the desired purity and yield of the final product .
The applications of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate are diverse and include:
Interaction studies involving tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate are crucial for understanding its biological mechanisms. Preliminary studies suggest that compounds with similar structures often interact with specific protein targets or enzymes. Investigating these interactions can provide insights into the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate. These include:
These comparisons highlight the uniqueness of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate while also providing context for its potential applications in research and medicine .
Irritant